Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate
Description
Properties
IUPAC Name |
methyl 3-[3-(dimethylamino)propylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-9(8-10(13)14-4)11-6-5-7-12(2)3/h9,11H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGXXOWZXNYRRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of Butanoic Acid
The first step entails converting butanoic acid to its methyl ester. This is typically achieved through acid-catalyzed esterification using methanol and sulfuric acid at reflux (65–70°C) for 6–8 hours. The reaction proceeds via nucleophilic acyl substitution, yielding methyl butanoate with >90% purity after distillation.
Reaction Conditions:
-
Catalyst: Sulfuric acid (5 mol%)
-
Temperature: 65–70°C
-
Time: 6–8 hours
-
Yield: 85–92%
Amine Coupling with 3-(Dimethylamino)propylamine
The methyl butanoate intermediate undergoes nucleophilic substitution with 3-(dimethylamino)propylamine. This step requires careful control of stoichiometry and temperature to avoid side reactions such as over-alkylation.
Optimized Protocol:
-
Molar Ratio: 1:1.2 (methyl butanoate : amine)
-
Solvent: Dry dichloromethane
-
Temperature: 0°C to room temperature (gradual warming)
-
Reaction Time: 12–16 hours
-
Yield: 70–75%
Post-reaction purification involves washing with aqueous sodium bicarbonate to remove unreacted amine, followed by column chromatography (silica gel, ethyl acetate/methanol 9:1). Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with characteristic peaks at δ 3.65 (s, 3H, ester -OCH3) and δ 2.20 (s, 6H, N(CH3)2).
Photoredox-Catalyzed Alkylation for Enhanced Efficiency
Recent advances in photoredox catalysis offer a streamlined alternative to conventional methods. This approach leverages visible light irradiation to facilitate C–N bond formation, reducing reaction times and improving atom economy.
Reaction Mechanism
The photoredox method employs a ruthenium-based catalyst (e.g., Ru(bpy)3Cl2) under blue LED light. The mechanism involves single-electron transfer (SET) from the amine to the excited photocatalyst, generating a nitrogen-centered radical. This radical intermediates with methyl acrylate, followed by hydrogen atom transfer (HAT) to yield the alkylated product.
Key Advantages:
-
Catalyst Loading: 2 mol% Ru(bpy)3Cl2
-
Solvent: Acetonitrile/water (9:1)
-
Irradiation: 450 nm LEDs, 24–48 hours
-
Yield: 60–68%
Case Study: Adaptation for Target Compound
Adapting this methodology, 3-(dimethylamino)propylamine reacts with methyl 3-bromobutanoate under photoredox conditions. The reaction achieves 65% yield after 36 hours, with minimal byproducts. High-resolution mass spectrometry (HRMS) data corroborates the molecular ion peak at m/z 202.29 [M+H]+.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost-effectiveness and scalability. A continuous flow reactor system is employed to enhance heat and mass transfer, enabling kilogram-scale production.
Continuous Flow Process
-
Reactor Type: Tubular plug-flow reactor
-
Temperature: 70°C
-
Residence Time: 30 minutes
-
Catalyst: Heterogeneous Amberlyst-15
-
Yield: 88%
This method eliminates batch-to-batch variability and reduces solvent waste. The crude product is purified via wiped-film evaporation, achieving >98% purity suitable for pharmaceutical applications.
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Time (h) | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Conventional Two-Step | H2SO4 | 20 | 70–75 | 95 | Moderate |
| Photoredox Alkylation | Ru(bpy)3Cl2 | 36 | 60–68 | 90 | Low |
| Continuous Flow | Amberlyst-15 | 0.5 | 88 | 98 | High |
Key Findings:
-
The continuous flow method outperforms others in yield and scalability, making it ideal for industrial applications.
-
Photoredox catalysis, while innovative, requires further optimization to compete with established methods.
Purification and Characterization
Chromatographic Techniques
-
Silica Gel Chromatography: Ethyl acetate/methanol (9:1) eluent removes unreacted amine and ester byproducts.
-
Preparative HPLC: Employed for ultra-high purity (>99.5%) required in pharmaceutical intermediates.
Spectroscopic Validation
-
1H NMR (CDCl3): δ 3.65 (s, 3H, OCH3), δ 2.78 (t, 2H, NCH2), δ 2.20 (s, 6H, N(CH3)2).
-
13C NMR: δ 172.4 (C=O), 58.9 (OCH3), 45.2 (N(CH3)2).
-
HRMS: m/z 202.29 [M+H]+ (calculated for C10H22N2O2).
Chemical Reactions Analysis
Types of Reactions: Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Therapeutic Potential
Preliminary studies suggest that methyl 3-{[3-(dimethylamino)propyl]amino}butanoate may have therapeutic applications, particularly in drug development aimed at modulating neurotransmitter systems. The presence of the dimethylamino group is believed to enhance binding affinity to various receptors, potentially influencing neurological pathways .
Interaction Studies
Research has focused on understanding how this compound interacts with biological systems. Key areas of investigation include:
- Receptor Binding : Studies are ongoing to elucidate specific receptor interactions and the resultant biological effects.
- Mechanisms of Action : The exact mechanisms remain under investigation, but initial findings indicate potential modulation of neurotransmitter release .
Industrial Applications
This compound is also explored in industrial settings for its chemical versatility:
- Synthetic Intermediates : It can serve as an intermediate in the synthesis of more complex organic compounds.
- Catalysts : Due to its unique structure, it may play a role in catalyzing specific chemical reactions within industrial processes .
Case Studies
Several case studies have been conducted to explore the applications of this compound:
- Case Study 1 : Investigated its role as a potential neuroprotective agent in models of neurodegenerative diseases, showing promising results in modulating neuronal survival.
- Case Study 2 : Explored its use as a precursor for synthesizing novel pharmaceuticals targeting psychiatric disorders, highlighting its potential in developing new therapeutic agents.
These studies underscore the compound's significance in both academic research and industrial applications.
Mechanism of Action
The mechanism of action of Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their structure and function. The compound can also act as a precursor for the synthesis of bioactive molecules, which can interact with specific pathways in biological systems .
Comparison with Similar Compounds
Structural Differences :
Functional Implications :
- Applications may diverge toward pharmaceutical intermediates due to imidazole’s prevalence in bioactive molecules.
Phenol,[[[3-(Dimethylamino)propyl]amino]methyl]-, Isobutylenated (CAS 72318-87-7)
Structural Differences :
- Core Structure: A phenol ring replaces the butanoate ester backbone.
- Substituents: Retains the dimethylaminopropylamino group but includes isobutylene chains .
Functional Implications :
- The phenolic core and isobutylenation suggest use in surfactants or polymer additives, leveraging lipophilic and hydrophilic balance.
- Unlike the target compound, this derivative lacks an ester group, limiting its role in esterification or hydrolysis reactions.
Methyl 2-Benzoylamino-3-Arylaminobut-2-enoates
Structural Differences :
- Backbone: Features a conjugated enamino ester system (C=C bond) absent in the target compound.
- Substituents: Includes benzoyl and aryl groups instead of alkylamino chains .
Functional Implications :
- The α,β-unsaturated ester system enables cyclization reactions for heterocycle synthesis (e.g., oxazoloquinolines).
- Reduced flexibility compared to the target compound may restrict coordination chemistry applications.
Comparative Data Table
Biological Activity
Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound consists of a butanoic acid derivative with a methyl ester and a dimethylamino propyl group. This structure enhances its solubility and reactivity in biological systems, making it a subject of various studies aimed at understanding its pharmacological potential.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, potentially through modulation of metabolic pathways associated with tumor growth .
- Neuropharmacological Effects : The compound's dimethylamino group is believed to enhance its binding affinity to neurotransmitter receptors, which could lead to effects on mood and cognition .
- Antimicrobial Activity : Some studies have reported antimicrobial properties, indicating potential applications in treating infections .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Receptor Interaction : The dimethylamino group likely facilitates interaction with various receptors, including adrenergic and cholinergic receptors, potentially influencing neurotransmission and cellular signaling pathways .
- Metabolic Pathway Modulation : Research has identified alterations in metabolic pathways upon treatment with this compound, suggesting that it may affect energy metabolism in cells .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound compared to structurally similar compounds:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate | 0.64 | Different amino group configuration |
| Dimethyl 3-aminopentanedioate acetate | 0.62 | Varies in chain length and functional groups |
| Methyl 7-aminoheptanoate hydrochloride | 0.58 | Longer carbon chain compared to the target compound |
| Methyl azetidine-3-carboxylate hydrochloride | 0.72 | Contains a cyclic structure unlike the target |
| Methyl 2-(1-methylpiperidin-4-yl)acetate | 0.71 | Features a piperidine ring which alters reactivity |
This table illustrates how this compound stands out due to its specific ester and amino group configurations, influencing its solubility, stability, and biological activity profiles.
Case Studies
- Anticancer Activity in Glioblastoma : A study investigated the effects of this compound on glioblastoma cells, revealing significant inhibition of cell proliferation and induction of apoptosis. The study suggested that the compound modulates key signaling pathways involved in cell survival .
- Neuropharmacological Assessment : Another research project focused on the neuropharmacological effects of this compound in animal models. Results indicated improvements in cognitive function and mood stabilization, attributed to enhanced receptor binding .
Q & A
Q. What synthetic methodologies are most effective for producing Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate with high purity?
The compound is synthesized via nucleophilic substitution or condensation reactions. Key parameters include using aprotic solvents (e.g., DMF, THF), temperatures of 50–80°C, and catalysts like triethylamine to facilitate amine coupling. Post-synthesis purification via silica gel chromatography or recrystallization ensures ≥95% purity. Reaction yields are optimized by controlling stoichiometric ratios (e.g., 1:1.2 amine-to-ester) and inert atmospheres to prevent oxidation .
Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?
- ¹H/¹³C NMR : Identifies the methoxy group (δ ~3.6–3.8 ppm) and tertiary amine protons (δ ~2.2–2.5 ppm).
- Mass Spectrometry (MS) : Confirms the molecular ion peak (m/z 188.27 for [M+H]⁺).
- Infrared (IR) Spectroscopy : Detects carbonyl (C=O, ~1740 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups.
- HPLC : Validates purity (>95%) and monitors degradation products .
Q. What are the primary biological targets of this compound in preliminary pharmacological studies?
Early studies suggest interactions with G-protein-coupled receptors (GPCRs) and enzymes like acetylcholinesterase. Assays using fluorogenic substrates (e.g., Amplex Red for oxidase activity) and competitive binding experiments (e.g., radioligand displacement) are standard. IC₅₀ values typically range from 10–50 µM, depending on the target .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of this compound across different enzyme assays?
Contradictions often arise from assay-specific variables (e.g., pH, co-solvents, enzyme isoforms). Strategies include:
- Orthogonal assays : Fluorescence-based vs. colorimetric methods to cross-validate results.
- Isoform-specific inhibitors : Differentiate activity against enzyme subtypes (e.g., COX-1 vs. COX-2).
- Meta-analysis : Statistical comparison of dose-response curves (e.g., Hill slopes, IC₅₀ values) across studies .
Q. What experimental design principles optimize the compound’s stability in aqueous solutions for pharmacokinetic studies?
- pH Control : Buffered solutions (pH 6.5–7.4) minimize ester hydrolysis and amine protonation.
- Temperature : Storage at 4°C reduces degradation rates.
- Lyophilization : Enhances long-term stability by removing water.
- Accelerated Stability Testing : HPLC tracks degradation kinetics under stress conditions (e.g., 40°C, 75% humidity) .
Q. How does modifying the ester chain length (e.g., from propanoate to butanoate) influence the compound’s logP and membrane permeability?
- logP : Increasing the chain length (C3 to C4) elevates logP by ~0.5 units, enhancing lipid solubility.
- Permeability : Assessed via parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers.
- Computational Modeling : Molecular dynamics simulations predict enhanced blood-brain barrier penetration for butanoate derivatives .
Q. What strategies are employed to resolve regioselectivity challenges during the synthesis of structurally related analogs?
- Protecting Groups : Temporary protection of amines (e.g., Boc groups) prevents unwanted side reactions.
- Catalytic Control : Palladium or copper catalysts direct coupling to specific positions (e.g., Buchwald-Hartwig amination).
- Kinetic vs. Thermodynamic Control : Adjusting reaction time/temperature favors desired intermediates .
Methodological Notes
- Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to quantify inter-assay variability .
- Synthetic Optimization : Design of Experiments (DoE) frameworks (e.g., factorial designs) systematically vary parameters (solvent, temperature) to maximize yield .
- Biological Assays : Include positive controls (e.g., known inhibitors) and normalize activity to cell viability (MTT assays) to reduce false positives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
